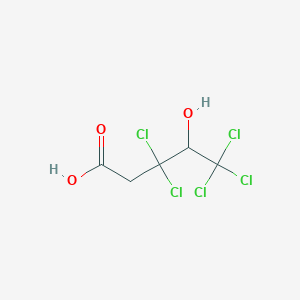
3,3,5,5,5-Pentachloro-4-hydroxypentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5,5,5-Pentachloro-4-hydroxypentanoic acid is a chlorinated derivative of pentanoic acid This compound is characterized by the presence of five chlorine atoms and a hydroxyl group attached to the pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,5,5-pentachloro-4-hydroxypentanoic acid typically involves the chlorination of 4-hydroxypentanoic acid. The process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The chlorination step is carefully monitored to achieve high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of chlorine, are optimized to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3,3,5,5,5-Pentachloro-4-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3,3,5,5,5-pentachloropentanoic acid or 3,3,5,5,5-pentachloropentanone.
Reduction: Formation of 3,3,5,5,5-pentachloropentane or 3,3,5,5,5-pentachloropentanol.
Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
3,3,5,5,5-Pentachloro-4-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated functional groups.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3,5,5,5-pentachloro-4-hydroxypentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms and a hydroxyl group allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-Hydroxypentanoic acid: A non-chlorinated analog with similar structural features but different chemical properties.
5-Hydroxypentanoic acid: Another analog with the hydroxyl group at a different position, leading to distinct reactivity and applications.
Uniqueness: 3,3,5,5,5-Pentachloro-4-hydroxypentanoic acid is unique due to the high degree of chlorination, which imparts specific chemical properties such as increased reactivity and potential biological activity. The presence of five chlorine atoms distinguishes it from other hydroxypentanoic acids, making it a valuable compound for specialized applications.
Propiedades
Número CAS |
101205-10-1 |
|---|---|
Fórmula molecular |
C5H5Cl5O3 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
3,3,5,5,5-pentachloro-4-hydroxypentanoic acid |
InChI |
InChI=1S/C5H5Cl5O3/c6-4(7,1-2(11)12)3(13)5(8,9)10/h3,13H,1H2,(H,11,12) |
Clave InChI |
MHACDVSHSKLPIC-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)C(C(C(Cl)(Cl)Cl)O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


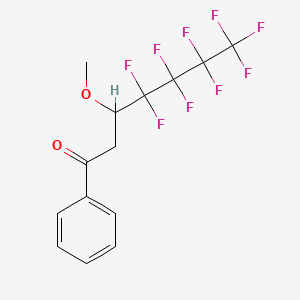
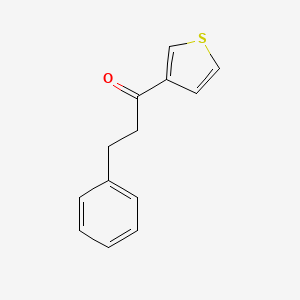

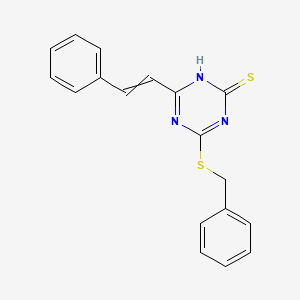

![Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane](/img/structure/B14328251.png)
![2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B14328254.png)
![3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione](/img/structure/B14328256.png)
![3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile](/img/structure/B14328257.png)
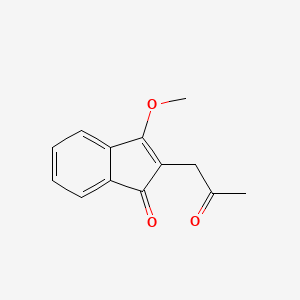
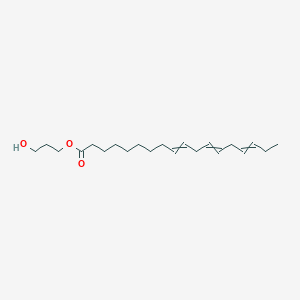
![N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B14328268.png)
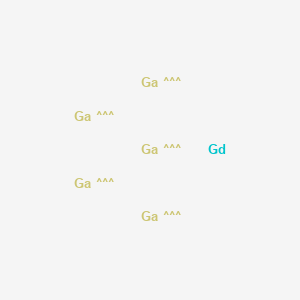
![1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea](/img/structure/B14328288.png)
